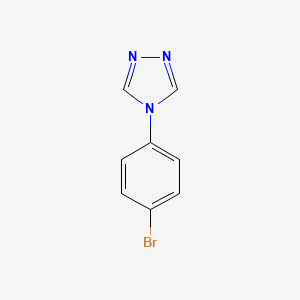

4-(4-溴苯基)-4H-1,2,4-三唑

货号 B2776400

CAS 编号:

90005-07-5

分子量: 224.061

InChI 键: BNJQMOVSRWLIJZ-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

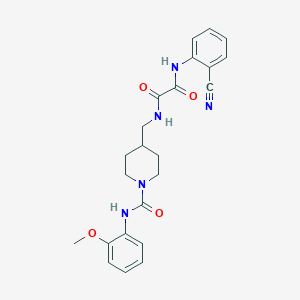

The compound “4-(4-bromophenyl)-4H-1,2,4-triazole” belongs to the class of organic compounds known as triazoles. Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms .

Molecular Structure Analysis

The molecular structure of “4-(4-bromophenyl)-4H-1,2,4-triazole” would likely be planar due to the aromatic nature of the triazole ring . The bromophenyl group would add significant weight to the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(4-bromophenyl)-4H-1,2,4-triazole” can be predicted based on its structure and the properties of similar compounds. For example, it is likely to be a solid at room temperature .科学研究应用

抗菌和抗真菌活性

- 研究表明,1,2,4-三唑的衍生物,包括类似于 4-(4-溴苯基)-4H-1,2,4-三唑的衍生物,表现出显著的抗菌和抗真菌特性。这些化合物已被合成并针对其对各种微生物的有效性进行了测试,在该领域显示出有希望的结果 (Safonov & Panasenko, 2022)。

缓蚀

- 4-(4-溴苯基)-4H-1,2,4-三唑衍生物已被研究用于缓蚀,特别是用于在腐蚀性环境中保护钢等金属。这些化合物已显示出降低腐蚀的功效,使其在材料科学和工程学中具有价值 (Bentiss et al., 2007)。

合成和表征

- 各种研究集中于 1,2,4-三唑衍生物的合成和表征,包括类似于 4-(4-溴苯基)-4H-1,2,4-三唑的衍生物。这些研究提供了对这些化合物在不同科学领域(如制药和材料科学)中的化学性质和潜在应用的见解 (Al-amiery et al., 2020)。

生物活性

- 对 1,2,4-三唑衍生物的研究突出了它们在各种生物应用中的潜力。这包括由于其广泛的生物活性(如抗炎、抗病毒和抗肿瘤特性)而将其用于制药。这些化合物被认为有望开发新药 (Ferreira et al., 2013)。

兽医应用

- 一些 1,2,4-三唑衍生物已用于兽医学,证明了对治疗动物某些疾病的有效性。这些化合物的广泛生物活性使其适用于兽医实践中的各种治疗应用 (Ohloblina et al., 2022)。

未来方向

属性

IUPAC Name |

4-(4-bromophenyl)-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3/c9-7-1-3-8(4-2-7)12-5-10-11-6-12/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNJQMOVSRWLIJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=NN=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-bromophenyl)-4H-1,2,4-triazole | |

Synthesis routes and methods

Procedure details

Into a 100-mL round-bottom flask, was placed a solution of 4-bromoaniline (1.71 g, 9.94 mmol), N′-formylformohydrazide (2.64 g, 30.0 mmol), and triethylamine (9.74 mL, 69.9 mmol, 7.00 equiv) in pyridine (40 mL). Chlorotrimethylsilane (19.2 mL, 151 mmol) was added drop-wise and the resulting solution was stirred for 18 h at 100° C., then cooled to room temperature. The resulting mixture was concentrated under reduced pressure and the residue was diluted with brine (50 mL) and extracted with ethyl acetate (6×50 mL). The combined organic layers were dried (Na2SO4), filtered, and concentrated under reduced pressure. The residue was washed with ether (30 mL) and the solids were collected by filtration to yield the title compound as a pink solid (1.6 g, 72%).

Name

Yield

72%

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-chlorophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2776317.png)

![(Z)-5-nitro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2776320.png)

![tert-Butyl 3-[(2-methoxyethyl)amino]propanoate](/img/structure/B2776323.png)

![N-(4-fluorobenzyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2776328.png)

![9-cyclohexyl-1-methyl-3-[(E)-3-phenylprop-2-enyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2776329.png)

![2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}propanoic acid](/img/structure/B2776333.png)

![N-[2-(Diethylamino)ethyl]-4-hydroxy-2-methoxybenzamide](/img/structure/B2776336.png)

![Methyl 2-{[3-cyano-4-(4-fluorophenyl)-2-pyridinyl]sulfanyl}acetate](/img/structure/B2776340.png)